Cas no 18006-57-0 (Urea, N-phenyl-N'-(1-phenylethyl)-)
18006-57-0 structure
Product Name:Urea, N-phenyl-N'-(1-phenylethyl)-
Numero CAS:18006-57-0
MF:C15H16N2O
MW:240.300343513489
CID:1371062
PubChem ID:2794059
Update Time:2025-04-20
Urea, N-phenyl-N'-(1-phenylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Urea, N-phenyl-N'-(1-phenylethyl)-
- SMR000054981
- SR-01000397755-1
- MLS000105052
- Oprea1_847514
- Cambridge id 5137649
- REGID_for_CID_2794059
- AKOS001591424
- N-Phenyl-Na(2)-(1-phenylethyl)urea
- 1-(a-methylbenzyl)-3-phenylurea
- CHEMBL1543552
- HMS1578E22
- AKOS017083938
- HMS2328M22
- 18006-57-0
- SR-01000397755
- SCHEMBL9306563
- DTXSID701303842
-
- Inchi: 1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2-12H,1H3,(H2,16,17,18)
- Chiave InChI: ABMVKTZVISYDNS-UHFFFAOYSA-N
- Sorrisi: O=C(NC1C=CC=CC=1)NC(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 240.12638
- Massa monoisotopica: 240.126263138g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 255
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 41.1Ų
Proprietà sperimentali
- PSA: 41.13
Urea, N-phenyl-N'-(1-phenylethyl)- Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
18006-57-0 (Urea, N-phenyl-N'-(1-phenylethyl)-) Prodotti correlati
- 42609-52-9(Daimuron)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso